molecular formula C10H14ClN B1330225 n-Butyl-4-chloroaniline CAS No. 5441-81-6

n-Butyl-4-chloroaniline

Cat. No.: B1330225
CAS No.: 5441-81-6
M. Wt: 183.68 g/mol
InChI Key: NPKKGGAJLKNQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Butyl-4-chloroaniline is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a chlorine atom, and the amino group is substituted with a butyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

n-Butyl-4-chloroaniline plays a pivotal role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways . Additionally, this compound can bind to specific protein receptors, influencing their activity and thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, it can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. These effects highlight the compound’s potential impact on cellular function and its utility in studying cellular responses to chemical stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of metabolites with distinct biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as enhanced detoxification enzyme activity. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant biochemical and physiological changes, emphasizing the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation primarily through oxidative and conjugative reactions mediated by cytochrome P450 enzymes . These metabolic processes can lead to the formation of reactive intermediates and conjugates that are further processed and excreted. The compound’s influence on metabolic flux and metabolite levels underscores its role in modulating biochemical pathways and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Butyl-4-chloroaniline can be synthesized through several methods. One common method involves the reduction of 4-nitrochlorobenzene, which is prepared by the nitration of chlorobenzene. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale nitration and reduction processes. The nitration of chlorobenzene is carried out using concentrated nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group to an amino group. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

n-Butyl-4-chloroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Butyl-4-chloroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes, pigments, and pharmaceuticals.

    Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Similar structure but lacks the butyl group.

    n-Butylaniline: Similar structure but lacks the chlorine atom.

    4-Methylaniline: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

n-Butyl-4-chloroaniline is unique due to the presence of both the butyl and chlorine substituents, which confer distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

N-butyl-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKKGGAJLKNQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281233
Record name n-butyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-81-6
Record name NSC20917
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-butyl-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Butyl-4-chloroaniline
Reactant of Route 2
Reactant of Route 2
n-Butyl-4-chloroaniline
Reactant of Route 3
Reactant of Route 3
n-Butyl-4-chloroaniline
Reactant of Route 4
Reactant of Route 4
n-Butyl-4-chloroaniline
Reactant of Route 5
Reactant of Route 5
n-Butyl-4-chloroaniline
Reactant of Route 6
Reactant of Route 6
n-Butyl-4-chloroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.